N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide is an organic compound characterized by the presence of both chlorophenyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 3-chlorobenzenesulfonyl chloride.
Acylation Reaction: 2-chloroaniline is reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.
Sulfonylation: The N-(2-chlorophenyl)acetamide is then treated with 3-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl rings can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Material Science: Investigated for its potential use in the synthesis of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
N-(2-bromophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide: Bromine substituted analogue.
N-(2-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]acetamide: Methyl group substituted analogue.
Uniqueness
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological profiles and material properties compared to its analogues.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-10-4-3-5-11(8-10)21(19,20)9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZBMHWJOTYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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